molecular formula C19H32O4 B566151 (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol CAS No. 276690-17-6

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol

Cat. No.: B566151
CAS No.: 276690-17-6
M. Wt: 324.461
InChI Key: AANKAKSCOBLRDE-NBMJBFSESA-N
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Description

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol is a complex organic compound characterized by multiple chiral centers and functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes methoxy groups, methyl groups, and a phenylmethoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol typically involves multi-step organic reactions. One common approach is to start with a suitable chiral precursor and introduce the necessary functional groups through a series of reactions such as:

    Protection and Deprotection Steps: Protecting groups like methoxy groups are introduced to prevent unwanted reactions at specific sites.

    Grignard Reactions: These are used to form carbon-carbon bonds, essential for building the octanol backbone.

    Oxidation and Reduction Reactions: These steps are crucial for introducing hydroxyl groups and adjusting the oxidation state of the molecule.

    Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center is critical, often achieved through the use of chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).

    Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction requirements.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in designing molecules with specific stereochemistry.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including fragrances, flavors, and advanced materials. Its unique structure allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism by which (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol exerts its effects depends on its interaction with molecular targets. These interactions are often mediated by the compound’s ability to form hydrogen bonds, participate in hydrophobic interactions, and engage in van der Waals forces with target molecules. The specific pathways involved would depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-1-octanol: Lacks the phenylmethoxy group, which may alter its chemical properties and biological activity.

    (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(methoxy)-1-octanol: Similar structure but with a methoxy group instead of a phenylmethoxy group, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the phenylmethoxy group in (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol distinguishes it from other similar compounds. This group can significantly influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it unique in its class.

Properties

IUPAC Name

(4S,5S,6S,7R)-5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4/c1-15(9-8-12-20)19(22-4)16(2)18(21-3)14-23-13-17-10-6-5-7-11-17/h5-7,10-11,15-16,18-20H,8-9,12-14H2,1-4H3/t15-,16+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANKAKSCOBLRDE-NBMJBFSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C(C(C)C(COCC1=CC=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCO)[C@@H]([C@H](C)[C@H](COCC1=CC=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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